molecular formula C21H18N4O2 B6052921 N,N'-diphenyl-2-(phenylhydrazinylidene)propanediamide

N,N'-diphenyl-2-(phenylhydrazinylidene)propanediamide

Cat. No.: B6052921
M. Wt: 358.4 g/mol
InChI Key: XTRHRIBVFUEDJC-UHFFFAOYSA-N
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Description

N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups and a phenylhydrazinylidene moiety attached to a propanediamide backbone

Properties

IUPAC Name

N,N'-diphenyl-2-(phenylhydrazinylidene)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20(22-16-10-4-1-5-11-16)19(25-24-18-14-8-3-9-15-18)21(27)23-17-12-6-2-7-13-17/h1-15,24H,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRHRIBVFUEDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide typically involves the reaction of phenylhydrazine with a suitable precursor, such as a substituted benzaldehyde, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones or other oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .

Scientific Research Applications

N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antibacterial properties, the compound has been shown to inhibit the formation of biofilms by targeting enzymes involved in biofilm synthesis, such as sortase A transpeptidase. This inhibition disrupts the biofilm formation process, making bacteria more susceptible to conventional antibiotics .

Comparison with Similar Compounds

N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide can be compared with other similar compounds, such as:

The uniqueness of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for a variety of scientific and industrial applications.

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